molecular formula C37H34ClN2O6S2- B076095 Lissamine Green CAS No. 11096-63-2

Lissamine Green

Cat. No.: B076095
CAS No.: 11096-63-2
M. Wt: 702.3 g/mol
InChI Key: KZMRYBLIGYQPPP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Lissamine Green is synthesized through a series of chemical reactions involving the coupling of aminophenyl groups with a naphthyl ring. The synthetic route typically involves the following steps:

Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process is carried out in controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Lissamine Green undergoes various chemical reactions, including:

    Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can occur with reducing agents, resulting in the cleavage of the dye structure.

    Substitution: The dye can undergo substitution reactions where functional groups on the aminophenyl rings are replaced by other groups.

Common reagents used in these reactions include sodium hypochlorite for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Clinical Applications

1. Dry Eye Disease Assessment

Lissamine Green has been recognized as a gold standard for demonstrating ocular surface staining in patients with dry eye disease. It is particularly effective in clinical trials and practice due to its reproducibility and correlation with symptoms of ocular discomfort.

  • Study Findings : A study demonstrated that LG staining correlates significantly with symptoms reported by patients, establishing it as a reliable endpoint for clinical management and drug development in DED .

2. Sjögren's Syndrome Evaluation

In the context of Sjögren's syndrome, LG is utilized to assess keratoconjunctivitis sicca (KCS). A new ocular grading system developed within the Sjögren's International Collaborative Clinical Alliance (SICCA) incorporates LG staining to evaluate ocular surface damage.

  • Case Study : The SICCA study analyzed 1,208 participants, revealing strong associations between abnormal ocular staining scores using LG and other clinical features of Sjögren's syndrome .

3. Optimization of Staining Techniques

Research has focused on optimizing the parameters for LG application to enhance diagnostic accuracy. Studies have evaluated different volumes and timing for instillation, finding that 10 to 20 µl volumes yield the best results when observed under specific lighting conditions.

  • Optimal Parameters : The ideal observation time post-instillation is between one to four minutes, with a red barrier filter enhancing the visibility of corneal staining .

Comparative Data on Staining Efficacy

The following table summarizes key findings from various studies comparing this compound with other staining agents:

Study Staining Agent Patient Population Key Findings
This compoundDED PatientsSuperior endpoint for clinical trials; correlates with symptoms.
This compoundSjögren's SyndromeStrong association with KCS; aids in diagnosis.
This compoundVarious Dry Eye LevelsOptimal volume: 10-20 µl; best observed at 1-4 min post-instillation.

Research Insights

This compound's role extends beyond mere diagnostics; it is integral in clinical research methodologies aimed at understanding ocular diseases:

  • Clinical Trials : The dye serves as a primary endpoint in drug development trials, facilitating the assessment of therapeutic efficacy in treating DED.
  • Quality Improvement Studies : Investigations into optimal usage parameters have led to improved diagnostic protocols, enhancing patient care quality .

Mechanism of Action

Lissamine Green exerts its effects by selectively staining cells that are damaged or lack protective mucin or glycocalyx. The dye binds to cellular components, highlighting areas of cell damage. This selective staining is due to the dye’s affinity for cellular proteins and nucleic acids, which allows it to differentiate between healthy and damaged cells .

Comparison with Similar Compounds

Lissamine Green is often compared with other dyes such as Rose Bengal and Sodium Fluorescein:

    Rose Bengal: Similar staining properties but more irritating to the ocular surface.

    Sodium Fluorescein: Used for corneal staining and tear film assessment.

Other similar compounds include:

    Indocyanine Green: Used in medical imaging and diagnostics.

    Eosin Y: Used in histology for staining tissues.

This compound stands out due to its lower toxicity and better patient tolerance, making it a preferred choice for ocular surface staining .

Biological Activity

Lissamine Green (LG) is a synthetic organic dye widely used in ophthalmology for assessing ocular surface integrity, particularly in the diagnosis of dry eye disease. Its biological activity is characterized by its ability to stain damaged epithelial cells on the ocular surface, providing valuable insights into various ocular conditions. This article explores the biological activity of this compound, focusing on its mechanisms, applications in clinical diagnostics, comparative studies with other dyes, and its safety profile.

This compound is an organic acid dye with the chemical structure characterized by two aminophenyl groups. It is known for its ability to stain cells that are unprotected by mucin or glycocalyx, as well as damaged cells. Unlike Rose Bengal, another dye used for similar purposes, this compound does not inhibit viral replication in vitro and is less irritating to patients . This makes it a preferred choice in clinical settings.

Ocular Surface Assessment

This compound is primarily utilized for evaluating the ocular surface in patients with dry eye syndrome. Studies have demonstrated that LG staining correlates well with the severity of ocular surface damage. For instance, a study involving 54 dogs indicated that higher staining grades were significantly associated with lower tear production rates and shorter tear film breakup times (TFBUT) . This correlation underscores LG's effectiveness as a diagnostic tool.

Comparative Studies

Several studies have compared the efficacy of this compound with Rose Bengal. A randomized crossover study involving 30 patients found that LG produced similar staining patterns to Rose Bengal but resulted in less discomfort for patients . Moreover, LG's staining patterns were noted to correlate poorly with disease severity as assessed by the Ocular Surface Disease Index, indicating that while it is effective for detecting epithelial damage, it may not fully reflect the underlying pathology.

Case Studies and Observational Research

  • Dry Eye Disease Evaluation : A cohort study highlighted the use of a semiautomated system for quantifying LG staining in patients with dry eye disease. The results showed a strong correlation between automated scores and those given by ophthalmologists using traditional scales .
  • Predictive Value in Veterinary Medicine : In veterinary studies, this compound has been shown to predict tear film deficiency in dogs effectively. The grading of conjunctival staining was directly linked to tear production metrics, reinforcing its utility across species .
  • Safety Profile : Previous carcinogenicity and toxicity studies have indicated that this compound has an excellent safety profile, making it suitable for repeated use in clinical settings .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and clinical applications of this compound:

Study TypeFindingsReference
Clinical TrialLG produced similar staining patterns to Rose Bengal with less discomfort
Veterinary StudyHigher LG grades associated with lower STT and TFBUT in dogs
Cohort StudyAutomated quantification of LG staining correlated well with clinical assessments
Safety AssessmentNo significant toxicity or carcinogenic effects observed

Properties

IUPAC Name

3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H35ClN2O6S2/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMRYBLIGYQPPP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34ClN2O6S2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11096-63-2
Record name Lissamine Green
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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